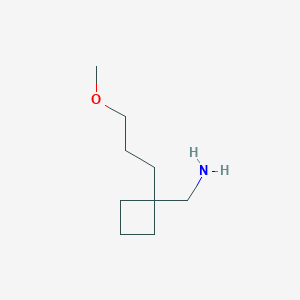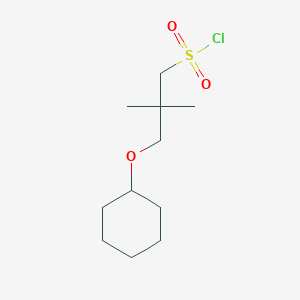
3-amino-4-chloro-N-methoxy-N-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-4-chloro-N-methoxy-N-methylbenzenesulfonamide is an organic compound with the molecular formula C8H10ClNO3S. This compound is characterized by the presence of an amino group, a chloro substituent, a methoxy group, and a methyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-chloro-N-methoxy-N-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the nitration of 4-chloroaniline to form 4-chloro-3-nitroaniline. This intermediate is then subjected to a reduction reaction to convert the nitro group to an amino group, yielding 3-amino-4-chloroaniline. The final step involves the sulfonation of 3-amino-4-chloroaniline with methanesulfonyl chloride in the presence of a base, followed by methylation and methoxylation reactions to introduce the N-methoxy and N-methyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-4-chloro-N-methoxy-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenesulfonamides.
Wissenschaftliche Forschungsanwendungen
3-amino-4-chloro-N-methoxy-N-methylbenzenesulfonamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-amino-4-chloro-N-methoxy-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the amino, chloro, methoxy, and methyl groups allows it to form specific interactions with the active sites of enzymes, leading to changes in their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-3-amino-4-methylpyridine: Similar in structure but with a pyridine ring instead of a benzene ring.
4-chloro-3-trifluoromethylphenyl isocyanate: Contains a chloro and trifluoromethyl group but differs in functional groups.
Uniqueness
3-amino-4-chloro-N-methoxy-N-methylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both electron-donating and electron-withdrawing groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in research and industrial applications.
Eigenschaften
Molekularformel |
C8H11ClN2O3S |
|---|---|
Molekulargewicht |
250.70 g/mol |
IUPAC-Name |
3-amino-4-chloro-N-methoxy-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H11ClN2O3S/c1-11(14-2)15(12,13)6-3-4-7(9)8(10)5-6/h3-5H,10H2,1-2H3 |
InChI-Schlüssel |
ZXFQPLAIOHXNJG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(OC)S(=O)(=O)C1=CC(=C(C=C1)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


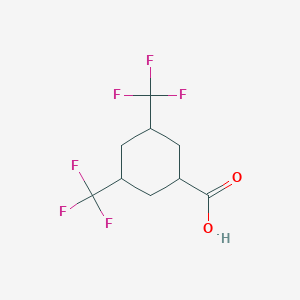
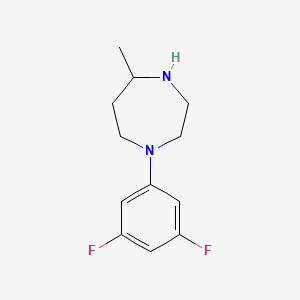
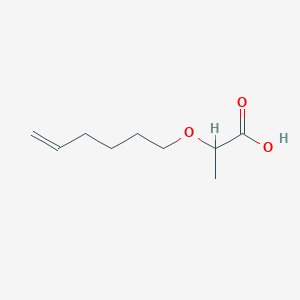
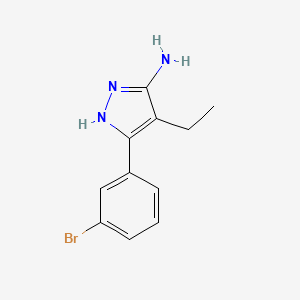

![1-{[5-(Aminocarbonyl)-2-furyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B13639247.png)
![2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester hydrochloride](/img/structure/B13639251.png)
![tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate](/img/structure/B13639253.png)
